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Compound of Interest

Compound Name: Texapon

Cat. No.: B1173392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the physicochemical properties of Texapon, a trade

name for Sodium Laureth Sulfate (SLES), and its relevance and application in various

biochemical assays. Understanding these properties is crucial for researchers and

professionals in drug development and life sciences to effectively utilize or mitigate the effects

of this common anionic surfactant in experimental design.

Introduction to Texapon (SLES)
Texapon, chemically known as Sodium Laureth Sulfate, is an anionic surfactant widely used in

a variety of commercial products for its excellent detergency and foaming characteristics. In the

context of biochemical research, its amphiphilic nature—possessing both a hydrophobic tail

and a hydrophilic head group—makes it a powerful agent for disrupting cell membranes,

solubilizing proteins, and influencing protein conformation. SLES is structurally similar to

Sodium Dodecyl Sulfate (SDS), a well-known protein denaturant, but the presence of ethoxy

groups in SLES generally renders it a milder surfactant.

Physicochemical Properties of Texapon (SLES)
The utility and impact of Texapon in biochemical assays are dictated by its fundamental

physicochemical properties. These properties influence its behavior in aqueous solutions and

its interactions with biological macromolecules. Key quantitative data are summarized in Table

1 for easy comparison.
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Property Value Conditions/Notes

Chemical Name
Sodium Laureth Sulfate

(SLES)

Specifically, Sodium Laureth-2

Sulfate for Texapon N 70.

Molecular Weight ~382 g/mol

For Texapon N 70 (with an

average of 2 ethylene oxide

units).[1]

Appearance
Transparent to yellowish,

flowable paste
At 25°C.[1]

Active Substance 68-73% For Texapon N 70.[1]

pH (10% solution) 7.0 - 9.0 In aqueous solution.

Critical Micelle Concentration

(CMC)
~0.8 mM to ~2 mM

Highly dependent on buffer

composition and ionic strength.

Decreases with increasing salt

concentration.[2]

Solubility Good solubility in water
The presence of the sulfate

group confers hydrophilicity.

Table 1: Physicochemical Properties of Texapon N 70 (SLES)

Core Applications and Mechanisms in Biochemical
Assays
Texapon's surfactant properties are leveraged in several key biochemical applications,

primarily revolving around its ability to disrupt biological structures and solubilize components.

Cell Lysis for Protein Extraction
SLES is an effective detergent for cell lysis, breaking down the lipid bilayer of cell membranes

to release intracellular contents, including proteins. Its mechanism involves the insertion of its

hydrophobic tails into the lipid membrane, disrupting the native structure and leading to the

formation of mixed micelles of lipid and detergent. This process solubilizes the membrane and

releases cellular proteins.
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Below is a logical workflow for a typical cell lysis procedure using SLES for subsequent protein

analysis.

Start: Cell Pellet Add Lysis Buffer
(containing SLES) Incubate on Ice Centrifuge to

Pellet Debris
Collect Supernatant

(Protein Lysate)
Protein Quantification

(e.g., BCA Assay)
End: Lysate for

Downstream Assays

Click to download full resolution via product page

Caption: Workflow for Cell Lysis using SLES.

Protein Denaturation and Solubilization
Similar to SDS, SLES can induce protein denaturation by disrupting the non-covalent

interactions that maintain a protein's tertiary and quaternary structures. The hydrophobic tail of

SLES binds to the hydrophobic regions of the protein, leading to unfolding. This property is

particularly useful for:

Solubilizing inclusion bodies: Recombinant proteins overexpressed in bacterial systems

often form insoluble aggregates known as inclusion bodies. SLES can be used to solubilize

these aggregates, allowing for the subsequent refolding and purification of the protein.

Preparing samples for SDS-PAGE: Although SDS is more commonly used, SLES can also

be employed to denature proteins before electrophoresis.

The interaction of SLES with a protein leading to denaturation is a concentration-dependent

process, often initiating as the SLES concentration approaches its CMC.
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Caption: SLES-induced Protein Denaturation Pathway.

Influence on Enzyme Kinetics
The presence of SLES in an enzyme assay can significantly impact the enzyme's kinetic

parameters. Depending on the concentration and the specific enzyme, SLES can act as an

inhibitor or, in some cases, an activator. The effects can be complex, arising from direct

interaction with the enzyme, leading to conformational changes, or by altering the effective

substrate concentration through micellar encapsulation.

The diagram below illustrates the potential effects of SLES on a standard Michaelis-Menten

enzyme kinetic model.
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Standard Michaelis-Menten Kinetics

Effect of SLES
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Caption: Potential Effects of SLES on Enzyme Kinetics.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving Texapon (SLES).

Determination of Critical Micelle Concentration (CMC) by
Fluorescence Spectroscopy
This protocol utilizes a fluorescent probe, such as pyrene, which exhibits changes in its

fluorescence emission spectrum depending on the polarity of its microenvironment.

Materials:

Texapon (SLES) stock solution (e.g., 100 mM in deionized water)
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Pyrene stock solution (e.g., 1 mM in acetone)

Biochemical buffer of choice (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

Fluorometer

Procedure:

Prepare a series of dilutions of the Texapon stock solution in the desired biochemical buffer,

ranging from a concentration well below the expected CMC to a concentration well above it

(e.g., 0.01 mM to 10 mM).

To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene

concentration that is very low (e.g., 1 µM) to avoid altering the micellization process.

Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 30

minutes) to allow for equilibration.

Measure the fluorescence emission spectrum of each sample, typically with an excitation

wavelength of 335 nm.

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission

spectrum (around 373 nm and 384 nm, respectively).

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the Texapon
concentration.

The CMC is determined as the point of inflection in this plot, where a sharp decrease in the

I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar core.

Cell Lysis for Protein Extraction
This protocol is a general guideline for lysing mammalian cells using a SLES-containing buffer

for subsequent analysis like Western blotting.

Materials:

Cell pellet
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Ice-cold Phosphate Buffered Saline (PBS)

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) Texapon (SLES), 1 mM

EDTA, and freshly added protease and phosphatase inhibitors.

Microcentrifuge

Procedure:

Wash the cell pellet with ice-cold PBS and centrifuge at a low speed (e.g., 500 x g) for 5

minutes at 4°C. Discard the supernatant.

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10⁷

cells).

Incubate the cell suspension on ice for 30 minutes with occasional vortexing to facilitate

lysis.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell

debris.

Carefully collect the supernatant, which contains the soluble protein fraction.

Determine the protein concentration of the lysate using a suitable method, such as the

bicinchoninic acid (BCA) assay. The lysate is now ready for downstream applications.

Monitoring Protein Denaturation using Circular
Dichroism (CD) Spectroscopy
This protocol describes how to monitor the unfolding of a protein in the presence of increasing

concentrations of SLES.

Materials:

Purified protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer

should have low absorbance in the far-UV region.

High-concentration Texapon (SLES) stock solution.
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Circular dichroism (CD) spectropolarimeter.

Procedure:

Prepare a series of protein samples with increasing concentrations of SLES. This can be

done by titrating the SLES stock solution into the protein solution.

Ensure the final protein concentration remains constant across all samples.

Equilibrate the samples at a constant temperature.

Record the far-UV CD spectrum (e.g., from 200 to 260 nm) for each sample.

Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary

structure (e.g., 222 nm for α-helical proteins).

Plot the molar ellipticity at the chosen wavelength as a function of the SLES concentration.

The resulting sigmoidal curve represents the unfolding transition of the protein, from which

the midpoint of the transition (Cₘ) can be determined, indicating the concentration of SLES

required to denature 50% of the protein.

Conclusion
Texapon (SLES) is a versatile surfactant with significant implications for biochemical assays.

Its ability to disrupt cell membranes and denature proteins makes it a valuable tool for cell lysis

and protein solubilization. However, these same properties necessitate careful consideration of

its presence in assays where native protein structure and function are critical, such as enzyme

kinetic studies. By understanding the physicochemical properties of Texapon and employing

appropriate experimental protocols, researchers can effectively harness its capabilities or

mitigate its interfering effects to achieve reliable and accurate results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.researchgate.net/publication/383429530_Impact_of_Degree_of_Ethoxylation_on_Sodium_Lauryl_Ether_Sulfate_Surfactant_Adsorption_onto_Silicone-in-Water_Emulsion_Droplets
https://www.researchgate.net/publication/221998151_Critical_micelle_concentration_of_surfactants_in_aqueous_buffered_and_unbuffered_systems
https://www.benchchem.com/product/b1173392#physicochemical-properties-of-texapon-relevant-to-biochemical-assays
https://www.benchchem.com/product/b1173392#physicochemical-properties-of-texapon-relevant-to-biochemical-assays
https://www.benchchem.com/product/b1173392#physicochemical-properties-of-texapon-relevant-to-biochemical-assays
https://www.benchchem.com/product/b1173392#physicochemical-properties-of-texapon-relevant-to-biochemical-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1173392?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

